2-Chlorodopamine
Overview
Description
2-Chlorodopamine is a chemical compound with the molecular formula C8H10ClNO2 It is a derivative of dopamine, where a chlorine atom replaces one of the hydrogen atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorodopamine can be synthesized through several methods. One common approach involves the chlorination of dopamine. This process typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom into the dopamine molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorodopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many biochemical pathways.
Reduction: The compound can be reduced to form different amines, depending on the specific conditions and reagents used.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various amines.
Scientific Research Applications
2-Chlorodopamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly in the context of neurotransmitter function and signaling pathways.
Medicine: Research into this compound includes its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chlorodopamine involves its interaction with dopamine receptors in the brain. By binding to these receptors, it can modulate neurotransmitter activity and influence various physiological processes. The molecular targets and pathways involved include the dopaminergic signaling pathways, which play a crucial role in regulating mood, behavior, and cognition.
Comparison with Similar Compounds
Dopamine: The parent compound, which lacks the chlorine atom.
3-Chlorodopamine: Another chlorinated derivative with the chlorine atom in a different position on the benzene ring.
4-Chlorodopamine: Similar to 2-Chlorodopamine but with the chlorine atom at the fourth position.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-(2-aminoethyl)-3-chlorobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c9-7-5(3-4-10)1-2-6(11)8(7)12/h1-2,11-12H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFLNNIHWWVCFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCN)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145543 | |
Record name | 2-Chlorodopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102851-70-7 | |
Record name | 2-Chlorodopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorodopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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